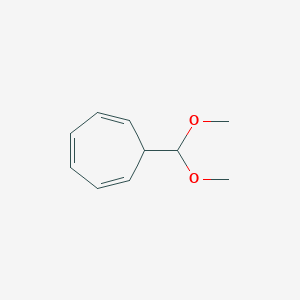

7-(Dimethoxymethyl)cyclohepta-1,3,5-triene

Description

Structural Context: Cyclohepta-1,3,5-triene as a Foundational Carbocycle in Organic Chemistry

Cyclohepta-1,3,5-triene (CHT) is a non-aromatic cyclic polyene with the chemical formula C₇H₈. nih.govwikipedia.org First synthesized in 1881, its structure was definitively established in 1901. nih.gov The molecule adopts a non-planar, boat-shaped conformation, which prevents the continuous overlap of p-orbitals around the ring, a key requirement for aromaticity. nih.gov This lack of aromaticity means it behaves more like a typical alkene, readily undergoing addition reactions. wikipedia.org

Despite being non-aromatic itself, cyclohepta-1,3,5-triene is the precursor to the tropylium (B1234903) cation, [C₇H₇]⁺. nih.govwikipedia.org This cation is formed by the removal of a hydride ion from the sp³-hybridized methylene (B1212753) group of cycloheptatriene (B165957). nih.govwikipedia.org The resulting tropylium cation is planar and possesses six π-electrons, fulfilling Hückel's rule for aromaticity (4n+2 π-electrons, where n=1). udel.edu This aromatic stabilization makes the tropylium cation a key and stable intermediate in many reactions involving cycloheptatrienes.

Significance of 7-Substituted Cycloheptatrienes in Contemporary Organic Synthesis and Theory

The ability to introduce substituents at the 7-position of the cycloheptatriene ring opens up a diverse area of chemical space. These 7-substituted derivatives are significant for several reasons:

Synthetic Building Blocks: They serve as versatile starting materials for the synthesis of more complex molecules. The substituents at the 7-position can be manipulated or can direct further reactions on the ring.

Ligands in Organometallic Chemistry: Cycloheptatriene and its derivatives are known to act as ligands for various metals, forming organometallic complexes. The substituent at the 7-position can influence the electronic properties and coordination behavior of the ligand.

Theoretical Studies: The study of 7-substituted cycloheptatrienes provides valuable insights into the principles of chemical bonding, conformational analysis, and the subtle electronic effects that govern reactivity. The position of the substituent can influence the equilibrium between the cycloheptatriene and its valence isomer, norcaradiene. researchgate.net

Rationale for In-Depth Research on 7-(Dimethoxymethyl)cyclohepta-1,3,5-triene

The specific compound, this compound, is of interest for several reasons. The dimethoxymethyl group is an acetal (B89532), which is a protected form of an aldehyde. This has important implications for its potential applications in organic synthesis.

Precursor to Cycloheptatriene-7-carboxaldehyde: The acetal group can be hydrolyzed under acidic conditions to yield cycloheptatriene-7-carboxaldehyde. This aldehyde is a valuable synthon that can undergo a wide range of further chemical transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions.

Investigating Reaction Mechanisms: The synthesis and reactions of this compound can provide further understanding of the chemistry of the tropylium cation and the introduction of functional groups onto the cycloheptatriene ring.

Potential for Novel Derivatives: The ability to generate the corresponding aldehyde in situ allows for the synthesis of a variety of other 7-substituted cycloheptatrienes with more complex functional groups.

Detailed Research Findings

While specific research articles focusing solely on this compound are not abundant in the public domain, its synthesis and properties can be inferred from the well-established chemistry of cycloheptatrienes and the tropylium cation.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound would involve the reaction of a tropylium salt, such as tropylium tetrafluoroborate (B81430), with a suitable nucleophile. Tropylium tetrafluoroborate is a stable, commercially available salt that serves as an excellent source of the tropylium cation. udel.edu

The reaction with sodium methoxide (B1231860) in methanol (B129727) would be a direct approach to introduce a methoxy (B1213986) group at the 7-position, forming 7-methoxycyclohepta-1,3,5-triene. To form the dimethoxymethyl group, a reaction with a methoxide source under conditions that favor acetal formation would be necessary. An alternative and more controlled approach would be the synthesis of cycloheptatriene-7-carboxaldehyde followed by its acetalization.

A potential two-step synthesis is outlined below:

Formation of Tropylium Cation: Cyclohepta-1,3,5-triene is treated with a strong hydride abstractor, such as triphenylcarbenium tetrafluoroborate, to generate the stable tropylium tetrafluoroborate. udel.edu

Nucleophilic Attack and Acetal Formation: The tropylium cation is then reacted with a nucleophile. While direct reaction with sodium methoxide would primarily yield 7-methoxycyclohepta-1,3,5-triene, the formation of the dimethoxymethyl derivative could potentially be achieved by reacting the tropylium salt with trimethyl orthoformate in the presence of a Lewis acid catalyst. A more reliable method would be the conversion of the tropylium cation to cycloheptatriene-7-carbonitrile, followed by reduction to the aldehyde and subsequent acetalization with methanol under acidic conditions.

Interactive Data Tables

Table 1: Physical and Chemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |

| Cyclohepta-1,3,5-triene | C₇H₈ | 92.14 | Colorless liquid | 116 |

| 7-Methylcyclohepta-1,3,5-triene | C₈H₁₀ | 106.17 | - | ~140 |

| This compound (Estimated) | C₁₀H₁₄O₂ | 166.22 | Colorless to pale yellow liquid | ~200-220 |

Data for Cyclohepta-1,3,5-triene from wikipedia.org. Data for 7-Methylcyclohepta-1,3,5-triene is an approximation based on known trends. Estimated data for the target compound is based on structural similarity.

Table 2: Spectroscopic Data (¹H NMR)

| Compound | Chemical Shift (ppm) |

| Cyclohepta-1,3,5-triene | δ 6.6-6.5 (m, 2H), 6.2-6.1 (m, 2H), 5.4-5.3 (m, 2H), 2.2 (t, 2H) |

| 7-Methylcyclohepta-1,3,5-triene (Estimated) | Similar olefinic protons to CHT, with a signal for the methyl group around 1.2 ppm and a signal for the C7 proton. |

| This compound (Estimated) | Similar olefinic proton signals to CHT, a singlet for the two methoxy groups around 3.3 ppm, a signal for the acetal proton around 4.5 ppm, and a signal for the C7 proton. |

¹H NMR data for Cyclohepta-1,3,5-triene from chemicalbook.com. Estimated data is based on typical chemical shifts for similar functional groups.

Structure

3D Structure

Properties

CAS No. |

36639-40-4 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

7-(dimethoxymethyl)cyclohepta-1,3,5-triene |

InChI |

InChI=1S/C10H14O2/c1-11-10(12-2)9-7-5-3-4-6-8-9/h3-10H,1-2H3 |

InChI Key |

SNZDPDXTEQSXAR-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1C=CC=CC=C1)OC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 7 Dimethoxymethyl Cyclohepta 1,3,5 Triene

Established Approaches for the Synthesis of 7-Functionalized Cycloheptatrienes

The construction of the seven-membered cycloheptatriene (B165957) ring with substitution at the C7 position is a foundational challenge in organic synthesis. Chemists have developed a variety of powerful methods, including ring expansions, cycloadditions, and transition metal-catalyzed reactions, to achieve this goal with increasing levels of control and efficiency.

Buchner Ring Enlargement: Classical and Modern Adaptations for Specific Substitution Patterns

The Buchner ring expansion is a cornerstone reaction for synthesizing cycloheptatriene derivatives from aromatic precursors. wikipedia.orgsynarchive.com First reported by Eduard Buchner and Theodor Curtius in 1885, the classical approach involves the reaction of an aromatic ring, such as benzene (B151609), with a carbene generated from a diazo compound like ethyl diazoacetate. wikipedia.org The process occurs in two main steps:

Cyclopropanation: A carbene, typically generated photochemically or thermally, adds to the aromatic ring to form a bicyclo[4.1.0]heptadiene intermediate, also known as a norcaradiene derivative. wikipedia.org

Electrocyclic Ring Opening: The cyclopropane (B1198618) ring within the norcaradiene intermediate undergoes a thermal electrocyclic reaction, expanding to form the seven-membered cycloheptatriene ring. wikipedia.org

Early versions of this reaction often produced a mixture of isomeric products. wikipedia.org However, the advent of modern organometallic chemistry has led to significant improvements in selectivity. The use of transition metal catalysts, particularly dirhodium complexes, has become standard for controlling the reaction. These catalysts facilitate the formation of a metal-carbenoid intermediate, which can deliver the carbene to the aromatic ring with high precision, often yielding single isomers in high yields. wikipedia.orgresearchgate.net Rhodium and copper catalysts are frequently employed to promote these transformations. researchgate.net

Modern adaptations have further expanded the scope of the Buchner reaction, including intramolecular versions for the synthesis of complex fused ring systems, such as azulenes. researchgate.net The choice of the diazo compound and the aromatic substrate allows for the introduction of various functional groups, which can serve as handles for further chemical modification. researchgate.netresearchgate.net

Table 1: Comparison of Classical and Modern Buchner Ring Expansion Methods

| Feature | Classical Buchner Reaction | Modern Catalytic Buchner Reaction |

|---|---|---|

| Carbene Generation | Thermal or photochemical decomposition of diazo compounds. wikipedia.org | Transition metal (e.g., Rh, Cu) catalysis. wikipedia.orgresearchgate.net |

| Selectivity | Often produces mixtures of isomers. wikipedia.org | High regio- and stereoselectivity, often yielding single isomers. wikipedia.org |

| Reaction Conditions | Harsh (heat or UV light). synarchive.com | Milder conditions. researchgate.net |

| Substrate Scope | Generally applicable but can be limited by harsh conditions. | Broader scope with tolerance for more sensitive functional groups. researchgate.net |

Cycloaddition Reactions: [6+2] and [4+2] Cycloadditions in Cycloheptatriene Ring Formation

Cycloaddition reactions provide a powerful alternative for constructing polycyclic systems containing a cycloheptatriene core. These reactions involve the concerted or stepwise combination of a π-electron system from the cycloheptatriene (or a precursor) with that of another molecule.

[6+2] Cycloaddition: This higher-order cycloaddition involves the 6π-electron system of cycloheptatriene and a 2π-electron partner (a "dienophile" or "trienophile") to form bicyclo[4.2.1]nonatriene frameworks. acs.org These reactions are often mediated by transition metals, which are essential for overcoming the high activation barriers associated with thermally forbidden processes. nih.gov

Chromium(0)-Promoted [6+2] Cycloaddition: Photoinitiated reactions between (η⁶-cycloheptatriene)tricarbonylchromium(0) and allenes serve as a viable route to bicyclic products. nih.govacs.org

Cobalt(I)-Catalyzed [6+2] Cycloaddition: A notable development is the cobalt(I)-catalyzed cycloaddition of cycloheptatriene with terminal alkynes. acs.org This method is significant because it proceeds under mild conditions without requiring a carbonylmetal complex or photochemical activation and demonstrates tolerance for a wide array of functional groups, including ketones, esters, and alcohols. acs.org

[4+2] Cycloaddition (Diels-Alder Reaction): In this well-known reaction, a cycloheptatriene derivative can act as the 2π component (dienophile). For instance, 2,4,6-cycloheptatrien-1-one (tropone) readily reacts with conjugated dienes like cyclopentadiene (B3395910) in a [4+2] cycloaddition to form a new six-membered ring fused to the seven-membered ring. pearson.com While this reaction doesn't form the cycloheptatriene ring itself, it is a key strategy for functionalizing a pre-existing seven-membered ring system. pearson.comorganicreactions.org

Transition Metal-Catalyzed Routes to Substituted Cycloheptatrienes

Transition metals play a pivotal role in nearly all modern strategies for synthesizing substituted cycloheptatrienes, acting as powerful catalysts that enable reactions with high efficiency and selectivity. rsc.org

The influence of transition metals is seen across various reaction types:

In Buchner Reactions: Rhodium(II) carboxylates and copper complexes are the catalysts of choice for generating carbenoids from diazo compounds, directing the subsequent cyclopropanation of aromatic rings with high control. wikipedia.orgresearchgate.net Gold and zinc catalysts have also been developed for retro-Buchner reactions. researchgate.net

In Cycloaddition Reactions: The otherwise difficult [6+2] cycloadditions are made possible by metals such as chromium, iron, and cobalt. acs.orgnih.gov These metals coordinate to the π-systems of the reactants, lowering the activation energy of the cycloaddition and directing the stereochemical outcome. acs.orgnih.gov For example, the CoI₂(dppe)/Zn/ZnI₂ system has proven effective for the [6+2] cycloaddition of cycloheptatriene with terminal alkynes. acs.org

The development of these catalytic systems is crucial for creating functionalized cycloheptatrienes that can serve as precursors to more complex molecules. nih.govacs.org

Stereoselective and Regioselective Synthesis of 7-Substituted Derivatives

Controlling the precise spatial arrangement (stereoselectivity) and position (regioselectivity) of substituents is a primary goal in modern organic synthesis. youtube.comkhanacademy.org In the context of 7-substituted cycloheptatrienes, this control is essential for creating specific, single-isomer products.

Regioselectivity: This refers to the control of where a reaction occurs. In the Buchner reaction, for example, the use of substituted benzenes can lead to different cycloheptatriene isomers. Modern rhodium catalysts provide excellent regiocontrol, directing the ring expansion to a specific position. wikipedia.org Similarly, in elimination reactions that could potentially form a cycloheptatriene, the choice of base and reaction conditions can favor one constitutional isomer over another. youtube.com

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. khanacademy.org Significant progress has been made in the enantioselective synthesis of cycloheptatriene derivatives. A key example is the cobalt-catalyzed [6+2] cycloaddition, where the use of a chiral phosphoramidite (B1245037) ligand with phenylacetylene (B144264) resulted in the formation of the cycloadduct in 91% yield and 74% enantiomeric excess (ee). acs.org Likewise, asymmetric induction has been demonstrated in chromium(0)-promoted [6+2] cycloadditions using a chiral allene. nih.gov These methods are vital for the synthesis of optically active molecules.

Introduction of the Dimethoxymethyl Moiety at the 7-Position

The dimethoxymethyl group, -CH(OCH₃)₂, is a dimethyl acetal (B89532). Acetals are valuable functional groups in organic synthesis, most often serving as protecting groups for aldehydes. Therefore, the synthesis of 7-(dimethoxymethyl)cyclohepta-1,3,5-triene logically proceeds through a precursor containing a 7-formyl group (an aldehyde) or its synthetic equivalent.

Precursor Design Involving Aldehyde Equivalents for Acetal Formation

The most direct strategy to synthesize this compound involves the preparation of its corresponding aldehyde, 7-formylcyclohepta-1,3,5-triene, followed by an acetalization reaction.

A plausible synthetic sequence for the aldehyde precursor could start from a readily available cycloheptatriene derivative. For example, a Buchner reaction between benzene and ethyl diazoacetate yields ethyl cyclohepta-1,3,5-triene-7-carboxylate. This ester can be converted to the required aldehyde through a two-step process:

Reduction: The ester is reduced to the corresponding primary alcohol, 7-(hydroxymethyl)cyclohepta-1,3,5-triene, using a standard reducing agent like lithium aluminum hydride (LiAlH₄).

Oxidation: The primary alcohol is then carefully oxidized to the aldehyde, 7-formylcyclohepta-1,3,5-triene, using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid.

Once the 7-formylcyclohepta-1,3,5-triene precursor is obtained, the final step is the formation of the dimethyl acetal. This is a standard organic transformation, typically achieved by reacting the aldehyde with methanol (B129727) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or anhydrous HCl). The reaction is usually performed with the removal of water to drive the equilibrium toward the acetal product, yielding the target compound, this compound.

Strategies for Chemoselective Integration of the Dimethoxymethyl Group into the Cycloheptatriene Scaffold

The introduction of a dimethoxymethyl group at the 7-position of the cycloheptatriene ring requires a chemoselective approach to ensure the correct placement and functionality. Direct introduction of this acetal group is challenging; therefore, a two-step synthetic sequence is the most plausible and strategic approach. This involves the initial synthesis of a key intermediate, 7-formylcyclohepta-1,3,5-triene, followed by its conversion to the desired dimethyl acetal.

Synthesis of 7-Formylcyclohepta-1,3,5-triene

The synthesis of 7-formylcyclohepta-1,3,5-triene is a critical first step. While direct formylation methods such as the Vilsmeier-Haack or Reimer-Tiemann reactions are common for electron-rich aromatic systems, their applicability to the non-aromatic cycloheptatriene is limited. chemistrysteps.commychemblog.comrug.nlwikipedia.orglscollege.ac.in A more viable route involves the generation of the aromatic tropylium (B1234903) cation, which can then react with a suitable formylating agent. One documented, though not extensively detailed, approach suggests that tropylium cations can react with tertiary amines to form salts that, upon hydrolysis, yield tropylated aldehydes. tandfonline.com

A hypothetical, yet mechanistically sound, pathway for the synthesis of 7-formylcyclohepta-1,3,5-triene could involve the following steps:

Generation of the Tropylium Cation: Cycloheptatriene can be converted to the tropylium cation through hydride abstraction using a variety of reagents, such as triphenylcarbenium salts or phosphorus pentachloride.

Formylation via a Vilsmeier-like Reagent or Equivalent: The highly electrophilic tropylium cation could then be reacted with a nucleophilic formylating equivalent. The Vilsmeier reagent, generated from dimethylformamide (DMF) and phosphoryl chloride, is a well-known formylating agent for electron-rich species. chemistrysteps.comorganic-chemistry.orgjk-sci.comwikipedia.org The reaction of the tropylium cation with the Vilsmeier reagent would be expected to yield an iminium salt intermediate.

Hydrolysis to the Aldehyde: Subsequent aqueous workup of the iminium salt would lead to the formation of 7-formylcyclohepta-1,3,5-triene.

Acetalization of 7-Formylcyclohepta-1,3,5-triene

With the aldehyde precursor in hand, the final step is the formation of the dimethyl acetal. This is a standard transformation in organic synthesis, typically achieved by reacting the aldehyde with an excess of methanol under acidic conditions. openstax.orglibretexts.org The reaction proceeds via a hemiacetal intermediate, which then undergoes further reaction to form the stable acetal. openstax.orglibretexts.org

A variety of acid catalysts can be employed for this transformation, including mineral acids like hydrochloric acid, p-toluenesulfonic acid, or Lewis acids. nih.govorganic-chemistry.orgresearchgate.net The reaction is generally driven to completion by removing the water formed during the reaction, often through the use of a dehydrating agent or azeotropic distillation. Alternatively, using trimethyl orthoformate as both a reagent and water scavenger can be highly effective. organic-chemistry.org

| Entry | Aldehyde Substrate (Analogous) | Catalyst | Solvent | Conditions | Yield (%) |

| 1 | Benzaldehyde | 0.1 mol% HCl | Methanol | Room Temp, 30 min | 95 |

| 2 | Cinnamaldehyde | 0.1 mol% HCl | Methanol | Room Temp, 20 min | 96 |

| 3 | 2-Furaldehyde | 0.1 mol% HCl | Methanol | Room Temp, 30 min | 94 |

| 4 | Heptanal | 0.1 mol% HCl | Methanol | Room Temp, 30 min | 93 |

This table presents data for the acetalization of various aldehydes to their corresponding dimethyl acetals under acid catalysis, serving as a model for the expected reaction of 7-formylcyclohepta-1,3,5-triene. Data adapted from analogous reactions reported in the literature. nih.gov

A mild and selective method for the formation of dimethyl acetals from aldehydes in the presence of ketones has also been reported using hydroxylamine (B1172632) and methanol under neutral conditions. tandfonline.comtandfonline.com This approach could be particularly useful if the cycloheptatriene ring contains other sensitive functional groups.

Development of Direct Functionalization Strategies for this compound

The direct functionalization of the pre-formed this compound presents a different set of synthetic challenges. The presence of the dimethoxymethyl group can influence the reactivity of the cycloheptatriene ring both sterically and electronically. Potential strategies for direct functionalization can be categorized by the site of reaction on the molecule.

Functionalization of the Cycloheptatriene Ring

The triene system of the cycloheptatriene ring is susceptible to various transformations. However, the 7-dimethoxymethyl group would likely direct incoming reagents.

Electrophilic Addition: The π-system of the cycloheptatriene can react with electrophiles. The acetal at the 7-position is an electron-donating group, which might activate the ring towards electrophilic attack. However, the non-aromatic nature of the ring means that such additions would likely lead to a loss of the conjugated system.

Cycloaddition Reactions: Cycloheptatriene can participate in cycloaddition reactions, for instance, as a diene in Diels-Alder reactions. The steric bulk of the dimethoxymethyl group at the C7 position would be expected to influence the stereochemical outcome of such reactions.

Hydrogenation: Catalytic hydrogenation of the double bonds in the cycloheptatriene ring is a feasible transformation. The conditions of the hydrogenation would determine the extent of saturation. The acetal group is generally stable to typical hydrogenation conditions.

Functionalization at the 7-Position

The methine proton at the C7 position of 7-substituted cycloheptatrienes is known to be acidic and can be removed by a strong base to form a cycloheptatrienyl anion. This anion is a powerful nucleophile and can react with a variety of electrophiles.

| Entry | Cycloheptatriene Derivative (Analogous) | Base | Electrophile | Product |

| 1 | Cycloheptatriene | n-BuLi | (CH₃)₃SiCl | 7-Trimethylsilylcyclohepta-1,3,5-triene |

| 2 | Cycloheptatriene | LDA | CH₃I | 7-Methylcyclohepta-1,3,5-triene |

| 3 | Cycloheptatriene | NaNH₂ | CO₂ | Cyclohepta-1,3,5-triene-7-carboxylic acid |

This table illustrates the functionalization of the 7-position of cycloheptatriene via deprotonation followed by reaction with an electrophile, which serves as a model for potential reactions of this compound.

The application of this strategy to this compound would involve deprotonation at the C7 position with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting anion could then be trapped with an electrophile to introduce a new substituent at the 7-position, alongside the dimethoxymethyl group. The stability of the acetal group under these basic conditions would be a key consideration.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of 7-(Dimethoxymethyl)cyclohepta-1,3,5-triene in solution. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provide a complete picture of the molecule's framework and spatial arrangement.

The ¹H and ¹³C NMR spectra of this compound display characteristic signals corresponding to the seven-membered ring and the dimethoxymethyl substituent. The chemical shifts are influenced by the electronic environment of each nucleus. docbrown.infodocbrown.info While specific experimental data for this exact molecule is not publicly available, expected chemical shift values can be predicted based on data from closely related structures like 7-isopropylcycloheptatriene and general principles of NMR spectroscopy. nih.govmagritek.com

The cycloheptatriene (B165957) ring protons (H1-H6) typically resonate in the olefinic region of the ¹H NMR spectrum. The protons at C1/C6, C2/C5, and C3/C4 are chemically equivalent due to the molecule's symmetry and rapid conformational changes at room temperature. The unique proton at C7 is an aliphatic methine proton coupled to the adjacent olefinic protons and the methine proton of the acetal (B89532) group. The dimethoxymethyl group presents two distinct signals: a methine proton and the protons of the two equivalent methoxy (B1213986) groups. magritek.com

In the ¹³C NMR spectrum, the six olefinic carbons of the cycloheptatriene ring appear in the downfield region, while the apical C7 carbon is found at a more upfield chemical shift. nih.gov The carbon of the acetal methine and the two equivalent methoxy carbons are also readily identifiable. docbrown.info

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 / C6 | ~6.5 - 6.7 | ~128 - 132 |

| C2 / C5 | ~6.0 - 6.3 | ~125 - 128 |

| C3 / C4 | ~5.3 - 5.6 | ~120 - 124 |

| C7 | ~2.5 - 3.0 | ~35 - 45 |

| CH(OCH₃)₂ | ~4.5 - 5.0 | ~100 - 105 |

| OCH₃ | ~3.3 - 3.5 | ~52 - 56 |

Note: These are estimated values based on analogous compounds and general NMR principles.

The cycloheptatriene ring is not planar and exists in a boat conformation. This conformation is flexible and undergoes a dynamic process known as ring inversion, where the molecule rapidly interconverts between two equivalent boat forms. researchgate.net This process can be studied using variable-temperature (VT) NMR, a technique often referred to as dynamic NMR (DNMR). core.ac.uk

At room temperature, this ring inversion is typically fast on the NMR timescale, resulting in time-averaged signals and apparent C₂ᵥ symmetry for the ring protons. As the temperature is lowered, the rate of inversion slows. At a sufficiently low temperature, known as the coalescence temperature, the signals for the chemically distinct protons in a single boat conformation broaden and then resolve into separate peaks at even lower temperatures. Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the boat-to-boat interconversion process. core.ac.uk The presence of the dimethoxymethyl substituent at the C7 position influences the energy barrier and the equilibrium between different orientations of the substituent relative to the ring.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and confirming the molecule's constitution. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, it would show correlations between adjacent protons on the ring (e.g., H1-H2, H2-H3) and, crucially, the coupling between the C7-H and the neighboring C1/C6 protons, confirming the substituent's position. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.comprinceton.edu It allows for the direct assignment of carbon signals based on their known proton assignments. For example, the proton signal at ~4.5-5.0 ppm would correlate with the carbon signal at ~100-105 ppm, confirming the C-H bond of the acetal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations). sdsu.eduprinceton.edu It is particularly useful for connecting molecular fragments. An HMBC spectrum would display a key correlation between the methine proton of the dimethoxymethyl group and the C7 carbon of the ring, and also between the C7 proton and the acetal carbon, providing definitive proof of the connectivity between the substituent and the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduharvard.edu NOESY is critical for determining the stereochemistry and preferred conformation. It can reveal the spatial orientation of the dimethoxymethyl group relative to the olefinic protons of the cycloheptatriene ring, providing insight into the conformational preferences of the C7 substituent.

Photoelectron Spectroscopy (PES) for Probing Electronic Structure and Conformational Isomers

Photoelectron spectroscopy (PES) provides valuable information about the electronic structure of a molecule by measuring the ionization energies required to remove electrons from different molecular orbitals. rsc.org A high-resolution PES spectrum of this compound would exhibit a series of bands corresponding to the ionization of electrons from specific orbitals. researchgate.net

The lowest ionization energy bands would correspond to the removal of electrons from the three π-molecular orbitals of the conjugated triene system. The next set of ionizations at higher energy would likely arise from the non-bonding lone-pair electrons on the two oxygen atoms of the dimethoxymethyl group. Further ionizations at even higher energies would correspond to the σ-framework of the molecule. A detailed analysis of the vibrational fine structure on these bands, when resolved, can provide information about the geometry of the resulting cation and the nature of the molecular orbital from which the electron was ejected. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. biointerfaceresearch.com The spectra of this compound would show characteristic absorption and scattering bands for both the cycloheptatriene ring and the dimethoxymethyl substituent. nist.gov

Cycloheptatriene Ring Vibrations:

C-H Stretching: Olefinic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. naturalspublishing.com The aliphatic C-H stretch for the C7 proton appears at a lower frequency, typically in the 2950-2850 cm⁻¹ range.

C=C Stretching: The conjugated double bonds of the triene system give rise to characteristic C=C stretching bands in the 1650-1600 cm⁻¹ region. nih.gov

C-H Bending: Out-of-plane C-H bending vibrations for the cis-disubstituted double bonds are typically strong in the IR spectrum and appear around 730-675 cm⁻¹.

Dimethoxymethyl Group Vibrations:

C-H Stretching: The methyl (CH₃) groups exhibit symmetric and asymmetric stretching vibrations in the 2965-2848 cm⁻¹ range. derpharmachemica.com

C-O Stretching: The most characteristic vibrations for the acetal group are the strong C-O stretching bands, which are expected to appear in the 1150-1050 cm⁻¹ region. mahendrapublications.com

Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Olefinic) | =C-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | C-H, CH₃ | 2965 - 2850 |

| C=C Stretch | C=C (conjugated) | 1650 - 1600 |

| C-O Stretch (Acetal) | C-O-C | 1150 - 1050 |

| C-H Bending (Out-of-plane) | =C-H | 730 - 675 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. nih.gov For this compound (C₁₀H₁₄O₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺• or protonated molecule [M+H]⁺).

The electron ionization (EI) mass spectrum would show a series of fragment ions that are characteristic of the molecule's structure. The fragmentation pathways are predictable based on the stability of the resulting ions and neutral losses. arkat-usa.orggrafiati.com

Molecular Ion Peak: The peak corresponding to the intact molecule, C₁₀H₁₄O₂⁺•, would be observed at m/z 166.

Loss of a Methoxy Group: A common and favorable fragmentation for acetals is the cleavage of a C-O bond to lose a methoxy radical (•OCH₃), leading to a prominent peak at m/z 135.

Formation of the Tropylium (B1234903) Ion: A hallmark of many cycloheptatriene derivatives is the loss of the C7 substituent to form the highly stable aromatic tropylium cation (C₇H₇⁺) at m/z 91. This is often a very intense peak, if not the base peak, in the spectrum.

Loss of Formaldehyde (B43269): Fragmentation of the substituent can lead to the loss of neutral molecules like formaldehyde (CH₂O, 30 amu).

Other Fragments: Other fragment ions could arise from the loss of the entire dimethoxymethyl group or rearrangements within the ring structure. cas.cn

X-ray Crystallography of Derivatives for Definitive Solid-State Structural Data

The cyclohepta-1,3,5-triene ring typically adopts a boat-like conformation. wikipedia.org This non-planar structure is a key characteristic, distinguishing it from aromatic systems. The substituent at the 7-position can exist in either a pseudo-axial or pseudo-equatorial orientation, which can significantly impact the molecule's reactivity and interactions.

Detailed structural information has been obtained from the X-ray diffraction analysis of various derivatives. For instance, the synthesis and structural analysis of 2,6-disubstituted tetrahydroazulene derivatives, which are formed from cycloheptatriene precursors, have provided valuable data on the geometry of the seven-membered ring. beilstein-journals.orgnih.govbeilstein-journals.org In one such derivative, an acid (8) formed via hydrolysis of an ester (7), the structural analysis revealed a partially hydrogenated azulene (B44059) framework. beilstein-journals.orgbeilstein-journals.org

Furthermore, the study of organometallic complexes of cycloheptatriene offers a powerful method to probe the structural features of the ligand. The crystal structure of a cycloheptatrienyl-bridged heterodimetallic complex, [Fe(CO)₃(μ-η³:η²-C₇H₇)Pd(η⁵-C₅H₅)], has been determined, showing a complex bonding mode where the cycloheptatrienyl ring bridges two different metal centers. researchgate.net In this complex, the cycloheptatriene ring is notably distorted to accommodate the coordination to the metal atoms.

Another relevant example is the synthesis and characterization of the first η⁷-cycloheptatrienyl trifluoromethyl molybdenum complexes, (η⁷-C₇H₇)Mo(CO)₂CF₃ (I) and (η⁷-C₇H₇)Mo(CO)(PMe₃)CF₃ (II). nih.gov Although the full crystal structure details are not provided in the abstract, the synthesis of these complexes indicates that the cycloheptatrienyl ligand can be stabilized by transition metals, allowing for structural investigation.

The following tables summarize key crystallographic data for a representative 7-substituted cycloheptatriene derivative and a metal complex, illustrating the typical bond lengths and angles observed in such systems.

Table 1: Crystallographic Data for a Cycloheptatrienyl-Bridged Heterodimetallic Complex

| Parameter | Value |

| Compound | [Fe(CO)₃(μ-η³:η²-C₇H₇)Pd(η⁵-C₅H₅)] |

| Formula | C₁₅H₁₂Fe O₃ Pd |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.772(2) |

| b (Å) | 10.308(6) |

| c (Å) | 16.078(3) |

| β (°) ** | 93.38(4) |

| Volume (ų) ** | 1451(1) |

| Z | 4 |

| Data sourced from reference researchgate.net |

Table 2: Selected Bond Distances and Angles for a Tetrahydroazulene Derivative

| Feature | Bond/Angle | Value |

| Ring Junction | C1-C8a | 1.512(3) Å |

| C4a-C8a | 1.498(3) Å | |

| Seven-membered Ring | C1-C2 | 1.507(3) Å |

| C2-C3 | 1.503(3) Å | |

| C3-C4 | 1.336(3) Å | |

| C4-C4a | 1.504(3) Å | |

| C4a-C5 | 1.419(3) Å | |

| C5-C6 | 1.340(3) Å | |

| C6-C7 | 1.449(3) Å | |

| C7-C8 | 1.339(3) Å | |

| C8-C8a | 1.512(3) Å | |

| Bond Angles | C4-C4a-C8a | 114.3(2)° |

| C5-C4a-C8a | 124.2(2)° | |

| Note: This data is for a derivative and is illustrative of the general structural features. |

These crystallographic studies of derivatives provide the most definitive data available for understanding the three-dimensional structure of the this compound core. The boat conformation of the seven-membered ring is a consistent feature, with the specific bond lengths and angles being influenced by the nature of the substituents and any coordination to metal centers.

Theoretical and Computational Chemistry Studies of 7 Dimethoxymethyl Cyclohepta 1,3,5 Triene and Cycloheptatriene Frameworks

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are instrumental in elucidating the three-dimensional structure and conformational landscape of flexible molecules like cycloheptatriene (B165957). These calculations allow for a detailed understanding of the forces and interactions that dictate the molecule's preferred shape.

The structure of the parent cyclohepta-1,3,5-triene has been established through both experimental methods and theoretical calculations to possess a boat-shaped conformation. nih.gov A potential energy surface (PES) is a multidimensional map that represents the potential energy of a molecular system as a function of the geometric positions of its atoms. longdom.orgwikipedia.org By exploring the PES, chemists can identify energy minima, which correspond to stable molecular structures, and saddle points, which represent transition states between these minima. libretexts.org

For cyclohepta-1,3,5-triene, theoretical calculations, such as those using the B3LYP/6-311+G(d,p) level of theory, have been used to determine the geometry, including the characteristic bow and stern tilt angles of the boat conformation. nih.gov The PES of cycloheptatriene reveals that the boat conformation is subject to a degenerate ring flip. This inversion process proceeds through a higher-energy, planar transition state which is considered antiaromatic. nih.gov The calculated free energy barrier for this ring flip is approximately 6.3 kcal·mol⁻¹ in CF₂Cl₂. nih.gov Substitutions at the 7-position, as in 7-(dimethoxymethyl)cyclohepta-1,3,5-triene, can influence the dynamics of this planarization motion. ebi.ac.uk

Table 1: Calculated Conformational Data for Cyclohepta-1,3,5-triene

| Parameter | Calculated Value | Method/Conditions | Reference |

|---|---|---|---|

| Bow Tilt Angle (α) | 52.9° | B3LYP/6-311+G(d,p) | nih.gov |

| Stern Tilt Angle (β) | 25.4° | B3LYP/6-311+G(d,p) | nih.gov |

| Ring Flip Energy Barrier (ΔG‡) | 6.3 kcal·mol⁻¹ | Low Temp. ¹H NMR (CF₂Cl₂) | nih.gov |

In the boat conformation of the cycloheptatriene ring, substituents at the C7 position can occupy two distinct orientations: pseudo-axial (pointing perpendicular to the general plane of the ring) and pseudo-equatorial (pointing outwards from the ring). fiveable.melibretexts.org This is analogous to the well-known axial and equatorial positions in cyclohexane (B81311) chair conformations. pearson.commasterorganicchemistry.com

The conformational stability of cycloheptatriene derivatives is influenced by subtle intramolecular interactions. Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled sigma (σ) orbital (such as a C-H or C-C bond) into an adjacent empty or partially filled p-orbital or an antibonding π* orbital. wikipedia.orgallen.in

Valence Isomerism: Cycloheptatriene-Norcaradiene Equilibrium

One of the most fascinating aspects of cycloheptatriene chemistry is its valence tautomerism—an equilibrium between the monocyclic cycloheptatriene (CHT) structure and its bicyclic isomer, norcaradiene (NCD). nih.govnih.gov This equilibrium involves a thermally allowed 6-electron disrotatory electrocyclic reaction. nih.gov

The position of the CHT-NCD equilibrium has been a subject of extensive computational investigation. nih.govacs.orgresearchgate.netresearchgate.net For the parent system, calculations consistently show that the cycloheptatriene tautomer is significantly more stable than the norcaradiene isomer. nih.gov The energy difference between the two is crucial as it dictates their relative populations at equilibrium.

Various high-level computational methods, including Density Functional Theory (DFT) and coupled-cluster methods like CCSD(T), have been employed to calculate the relative energies of these tautomers. nih.govacs.org For instance, DFT calculations using the wB97X-D functional found norcaradiene to be 4.1 kcal·mol⁻¹ higher in energy than cycloheptatriene. researchgate.net A very recent (2024) study using the double hybrid revDSD-PBEP86 functional with complete basis set extrapolation (revDSD/CBS) further refined this understanding. nih.govacs.org These modern computational approaches provide thermodynamic data that can be more reliable than older experimental estimates, which were often based on indirect approximations. acs.org While the equilibrium strongly favors cycloheptatriene, substituents at the C7 position can influence the energy balance; strong electron-withdrawing groups are known to stabilize the norcaradiene form. nih.gov

Table 2: Calculated Relative Energies (ΔE) of Norcaradiene vs. Cycloheptatriene

| Computational Method | ΔE (kcal·mol⁻¹) (NCD relative to CHT) | Reference |

|---|---|---|

| B3LYP (gas phase) | 6.4 | acs.org |

| MROPT2 (gas phase) | 7.3 | acs.org |

| CASSCF (gas phase) | 11.8 | acs.org |

| ωB97X-D (chlorobenzene) | 4.1 (ΔG at 298.15 K) | acs.org |

| revDSD-PBEP86(D3BJ)/CBS | ~5.0 (Zero-point energy difference) | acs.org |

Computational studies are essential for characterizing the transition state that connects the cycloheptatriene and norcaradiene tautomers. libretexts.orge3s-conferences.org The isomerization is a pericyclic reaction, and its transition state represents the energy maximum along the reaction coordinate. nih.gov Early experimental work suggested an activation barrier of 11 ± 2 kcal·mol⁻¹ for the conversion of cycloheptatriene to norcaradiene. nih.gov

Computational Prediction of the Influence of the Dimethoxymethyl Group on the Tautomeric Balance

The cyclohepta-1,3,5-triene system exists in a dynamic equilibrium with its bicyclic tautomer, norcaradiene. The position of this equilibrium is highly sensitive to the nature of the substituent at the C7 position. Computational chemistry provides a powerful lens through which to predict and understand these substituent effects. While specific computational studies on this compound are not extensively documented in publicly available literature, the influence of the dimethoxymethyl group can be inferred from theoretical investigations of related substituted cycloheptatrienes.

The dimethoxymethyl group, -CH(OCH₃)₂, is considered a σ-electron-withdrawing and π-electron-donating group, albeit weakly. Its influence on the tautomeric balance is primarily steric. Computational studies on cycloheptatrienes with various substituents at the C7 position have shown that sterically demanding groups tend to shift the equilibrium towards the cycloheptatriene (CHT) form. This is because the boat-like conformation of the CHT ring can more readily accommodate bulky substituents at the C7 methylene (B1212753) carbon than the more rigid, bicyclic norcaradiene (NCD) structure, where the substituent would be forced into a sterically hindered environment.

Density Functional Theory (DFT) calculations on related systems, such as 7-formylcycloheptatriene, have been performed to understand reactivity, which is intrinsically linked to this tautomeric balance. researchgate.net The formyl group is electronically different but provides a basis for comparison. For the dimethoxymethyl group, its greater steric bulk compared to a formyl group would be expected to strongly favor the cycloheptatriene tautomer. The equilibrium is a balance between the electronic stabilization offered by the norcaradiene form (where σ-withdrawing/π-donating groups can stabilize the cyclopropane (B1198618) ring) and the steric strain it introduces. In the case of the dimethoxymethyl group, steric factors are predicted to be dominant.

Table 1: Predicted Tautomeric Preference for 7-Substituted Cycloheptatrienes based on Computational Models

| Substituent at C7 | Predicted Favored Tautomer | Primary Influencing Factor |

|---|---|---|

| -H | Cycloheptatriene | Minimal steric or electronic preference |

| -CN (cyano) | Norcaradiene | Strong π-acceptor stabilizes cyclopropane |

| -CHO (formyl) | Cycloheptatriene | Balance of electronics and sterics |

| -CH(OCH₃)₂ (dimethoxymethyl) | Cycloheptatriene | Significant steric hindrance in NCD |

Aromaticity and Electronic Delocalization in Cycloheptatriene Systems

The concept of aromaticity is crucial to understanding the chemistry of cycloheptatriene and its derivatives. While cycloheptatriene itself is non-aromatic due to its non-planar structure and sp³-hybridized carbon, its ionic forms exhibit strong aromatic or anti-aromatic character.

Computational chemistry employs several metrics to quantify aromaticity. The most common are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS: This method calculates the magnetic shielding at the center of a ring. Aromatic systems exhibit a significant negative NICS value (shielding), non-aromatic systems have values near zero, and anti-aromatic systems have positive values (deshielding).

HOMA: This geometry-based index evaluates the deviation of bond lengths within a ring from an ideal aromatic system (like benzene). HOMA values range from 1 (fully aromatic) to 0 (non-aromatic), with negative values indicating anti-aromaticity.

Computational studies applying these metrics to the cycloheptatriene framework yield clear results. tandfonline.comresearchgate.net Cycloheptatriene itself has NICS and HOMA values close to zero, confirming its non-aromatic character. nih.gov In contrast, the tropylium (B1234903) cation ([C₇H₇]⁺), formed by the removal of a hydride ion from cycloheptatriene, is planar and possesses 6 π-electrons, conforming to Hückel's rule (4n+2, where n=1). wikipedia.org Calculations confirm its high aromaticity with strongly negative NICS values and a HOMA value approaching 1. tandfonline.comacs.org Conversely, the cycloheptatrienyl anion ([C₇H₇]⁻), with 8 π-electrons (a 4n system), is predicted to be anti-aromatic.

Table 2: Typical Calculated Aromaticity Indices for Cycloheptatriene Species

| Species | π-Electrons | Character | Typical NICS(1)zz (ppm) | Typical HOMA Value |

|---|---|---|---|---|

| Cycloheptatriene | 6 (non-cyclic) | Non-aromatic | ~ -2 to -4 | ~ 0.3 - 0.5 nih.gov |

| Tropylium Cation | 6 | Aromatic | ~ -10 to -15 | ~ 0.9 - 1.0 |

NICS(1)zz refers to the out-of-plane component of the NICS tensor calculated 1 Å above the ring center, which primarily reflects the π-electron contribution.

The formation of the highly stable aromatic tropylium cation is a key reaction of cycloheptatrienes. wikipedia.orglibretexts.org Computational methods, particularly DFT, can accurately model the thermodynamics of this process, typically by calculating the energy of hydride abstraction. The stability of the resulting cation is heavily influenced by the substituent at the C7 position.

Computational studies on various 7-substituted cycloheptatrienes show a clear correlation between the electronic properties of the substituent and the ease of tropylium cation formation. tandfonline.com It is predicted that the 7-(dimethoxymethyl)cycloheptatrienyl cation would be significantly stabilized relative to the unsubstituted tropylium cation. This stabilization would be reflected in a lower calculated gas-phase cation affinity and a more exothermic hydride abstraction energy.

Molecular Orbital (MO) theory provides a fundamental explanation for the stability and reactivity of the cycloheptatriene system. masterorganicchemistry.com In the non-aromatic cyclohepta-1,3,5-triene, the π-system consists of three conjugated double bonds, leading to six π molecular orbitals (ψ₁ to ψ₆). The sp³ carbon atom breaks the cyclic conjugation.

Upon formation of the aromatic tropylium cation, the system becomes a planar, cyclic, and fully conjugated 7-membered ring. The seven p-orbitals combine to form seven π molecular orbitals. According to Frost Circle diagrams, for a 7-membered ring, there is one lowest-energy bonding MO, followed by a degenerate pair of bonding MOs, a degenerate pair of anti-bonding MOs, and a single highest-energy anti-bonding MO. youtube.com

In the 6π-electron tropylium cation, the three bonding molecular orbitals are completely filled, and the anti-bonding orbitals are empty. libretexts.org This closed-shell electronic configuration is responsible for its exceptional stability. Computational analysis of the electron distribution shows that the positive charge is delocalized evenly over all seven carbon atoms, with each carbon bearing a charge of +1/7. libretexts.org This delocalization minimizes electrostatic repulsion and is a hallmark of aromaticity.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is an indispensable tool for elucidating the complex mechanisms of reactions involving cycloheptatriene frameworks, particularly pericyclic reactions. numberanalytics.comrsc.org By mapping potential energy surfaces, locating transition states, and calculating activation barriers, theoretical models can predict reactivity and selectivity with high accuracy. numberanalytics.com

Cycloheptatriene can participate in a variety of pericyclic reactions, including electrocyclizations (tautomerization to norcaradiene) and cycloadditions. As a 6π system, it can engage in [6+4], [6+2], and [4+2] cycloadditions. The preferred pathway is often dictated by orbital symmetry rules and the electronic nature of both the cycloheptatriene and the reacting partner.

Computational studies, often using DFT, have been instrumental in rationalizing the outcomes of these competing reactions. researchgate.net For instance, in reactions with dienophiles, the cycloheptatriene can react via its own 6π system or its norcaradiene tautomer can undergo a [4+2] Diels-Alder reaction. Theoretical modeling can determine the relative activation barriers for each pathway.

The presence of a substituent at C7, such as the dimethoxymethyl group, can profoundly influence this selectivity. researchgate.net

Steric Effects: The bulky dimethoxymethyl group would sterically hinder the approach of a dienophile to the adjacent π-bonds, potentially disfavoring certain cycloaddition pathways.

Electronic Effects: The electron-donating nature of the group increases the electron density of the π-system, which can accelerate reactions with electron-deficient dienophiles.

Computational models of reactions involving substituted cycloheptatrienes have shown that the position of the substituent directs the regioselectivity of the cycloaddition. researchgate.net For this compound, it is predicted that cycloaddition would be directed away from the substituted position due to steric hindrance, and the electronic influence would favor pathways that capitalize on the increased nucleophilicity of the triene system.

Table 3: Computationally Predicted Favorable Cycloaddition Pathways for Substituted Cycloheptatrienes

| Cycloheptatriene Reactant | Reacting Partner | Computationally Favored Pathway | Rationale |

|---|---|---|---|

| Cycloheptatriene | Maleic Anhydride | [4+2] via NCD tautomer | Lower activation barrier for Diels-Alder |

| 2-Formylcycloheptatriene | Dimethylfulvene | [4+2] Cycloaddition | Specific orbital interactions and catalyst activation |

| This compound | Nitroso Compound | [6+2] Cycloaddition | Predicted based on electronic donation enhancing 6π system reactivity |

Exploration of Potential Energy Surfaces for Key Chemical Transformations of the Compound

The most significant and extensively studied chemical transformation of the cycloheptatriene (CHT) framework, and by extension this compound, is the valence tautomerization to its corresponding norcaradiene (NCD) isomer. This transformation is a thermally allowed, disrotatory 6-electron electrocyclic reaction. researchgate.netyoutube.com The potential energy surface (PES) of this equilibrium is of considerable interest in theoretical and computational chemistry as it dictates the relative stability and reactivity of the two valence isomers.

Computational studies, employing methods such as Density Functional Theory (DFT), complete active space self-consistent field (CASSCF), and coupled cluster with single, double, and perturbative triple excitations (CCSD(T)), have been utilized to delineate the PES for the CHT-NCD interconversion. nih.govacs.orgresearchgate.net The PES for a typical cycloheptatriene derivative reveals two minima corresponding to the CHT and NCD tautomers, connected by a transition state.

The relative energies of the ground states of CHT and NCD, as well as the activation energy for the interconversion, are highly sensitive to the nature of the substituent at the C7 position. For the parent cycloheptatriene, the CHT form is generally more stable than the NCD form. researchgate.net The transition state for the CHT to NCD conversion represents the energy barrier for this electrocyclization. Recent high-level theoretical calculations have provided refined data on the thermodynamics and kinetics of this equilibrium. acs.org

A generalized representation of the energetic profile for the cycloheptatriene-norcaradiene equilibrium is presented in the table below, based on computational studies of various cycloheptatriene systems.

Table 1: Generalized Energetic Parameters of the Cycloheptatriene-Norcaradiene (CHT-NCD) Interconversion from Computational Studies

| Parameter | Typical Calculated Value (kcal/mol) | Description |

|---|---|---|

| ΔE (NCD - CHT) | +3 to +5 | The energy difference between the norcaradiene and cycloheptatriene tautomers. A positive value indicates that the cycloheptatriene form is more stable. researchgate.net |

| Activation Energy (CHT → NCD) | +10 to +15 | The energy barrier for the forward reaction from the cycloheptatriene to the norcaradiene form. |

| Activation Energy (NCD → CHT) | +6 to +10 | The energy barrier for the reverse reaction from the norcaradiene to the cycloheptatriene form. |

Note: The values presented are generalized from data on various substituted cycloheptatrienes and may vary for this compound.

The exploration of the PES also reveals that the geometry of the transition state is intermediate between the boat-like conformation of cycloheptatriene and the bicyclic structure of norcaradiene. A detailed analysis of the PES for the ionic states of CHT has shown that the structural changes upon ionization are closely linked to the CHT-NCD isomerization pathway. researchgate.net Furthermore, computational studies have highlighted the possibility of quantum mechanical tunneling, especially at low temperatures, which can significantly impact the rate of interconversion between the two isomers. nih.govacs.org

Computational Studies on the Role of Substituents in Directing Reaction Pathways

Computational studies have been instrumental in elucidating the profound influence of substituents at the C7 position on the reaction pathways of the cycloheptatriene framework, primarily by altering the position of the cycloheptatriene-norcaradiene equilibrium. The electronic and steric nature of the substituent dictates the relative stability of the two tautomers and can therefore direct the outcome of subsequent reactions.

Electronic Effects:

The electronic character of the substituent at C7 plays a crucial role. Electron-withdrawing groups (EWGs) tend to stabilize the norcaradiene isomer. researchgate.net This stabilization is attributed to the interaction of the EWG with the Walsh orbitals of the cyclopropane ring in the norcaradiene structure. The C1-C6 bond in norcaradiene has significant p-character, allowing for effective hyperconjugative interaction with the π-acceptor orbitals of the EWG. Conversely, electron-donating groups (EDGs) at the C7 position generally favor the cycloheptatriene tautomer.

For this compound, the dimethoxymethyl group is considered to be a weak electron-withdrawing group due to the inductive effect of the two oxygen atoms. Therefore, it would be expected to slightly favor the norcaradiene form relative to an unsubstituted cycloheptatriene, though likely to a lesser extent than strong π-acceptors like cyano or carbonyl groups.

Steric Effects:

Steric bulk at the C7 position generally disfavors the norcaradiene isomer. In the norcaradiene form, the C7 substituent is forced into closer proximity with the hydrogen atoms at the C1 and C6 positions, leading to increased steric strain. In the more flexible boat conformation of the cycloheptatriene, the substituent can adopt a pseudo-equatorial position, minimizing these unfavorable steric interactions.

The dimethoxymethyl group possesses considerable steric bulk. This steric demand would likely counteract the electronic preference for the norcaradiene form. Therefore, for this compound, a delicate balance between electronic and steric effects is expected to govern the position of the CHT-NCD equilibrium. Computational modeling would be essential to quantitatively predict the net effect and determine which tautomer predominates.

The following table summarizes the general influence of different classes of substituents at the C7 position on the cycloheptatriene-norcaradiene equilibrium, as established by numerous computational and experimental studies.

Table 2: Influence of C7-Substituent Type on the Cycloheptatriene-Norcaradiene (CHT-NCD) Equilibrium

| Substituent Type at C7 | Electronic Effect | Steric Effect | Favored Tautomer | Rationale |

|---|---|---|---|---|

| π-Acceptor (e.g., -CN, -COOR) | Strong Electron-Withdrawing | Variable | Norcaradiene | Strong stabilization of the norcaradiene isomer through negative hyperconjugation. researchgate.net |

| σ-Acceptor/π-Donor (e.g., -F, -OR) | Inductively Withdrawing, Resonance Donating | Small to Moderate | Cycloheptatriene | The overall electronic effect and steric considerations generally favor the CHT form. |

| Alkyl Groups (e.g., -CH₃) | Weak Electron-Donating | Moderate | Cycloheptatriene | Both electronic and steric effects favor the CHT isomer. |

| Bulky Groups (e.g., -C(CH₃)₃) | Weak Electron-Donating | Large | Cycloheptatriene | Significant steric hindrance destabilizes the NCD isomer. |

| Dimethoxymethyl (-CH(OCH₃)₂) (Predicted) | Weak Electron-Withdrawing | Moderate to Large | Likely Cycloheptatriene | Steric effects are expected to outweigh the weak electronic stabilization of the NCD form. |

These computational insights are critical for rationalizing and predicting the reactivity of substituted cycloheptatrienes. For instance, reactions such as Diels-Alder cycloadditions can proceed through either the CHT or NCD isomer, and the position of the equilibrium, as dictated by the C7 substituent, will determine the structure of the resulting adduct. researchgate.net

Reactivity and Chemical Transformations of 7 Dimethoxymethyl Cyclohepta 1,3,5 Triene

Reactivity of the Cycloheptatriene (B165957) Ring System

The cyclohepta-1,3,5-triene core is a non-aromatic, boat-shaped molecule that engages in a diverse array of chemical reactions to alleviate ring strain or achieve aromatic stabilization. wikipedia.org Its reactivity is a cornerstone of non-benzenoid aromatic chemistry.

Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by orbital symmetry rules. wikipedia.orglibretexts.org The cycloheptatriene ring in 7-(dimethoxymethyl)cyclohepta-1,3,5-triene is an excellent substrate for several types of pericyclic reactions.

Electrocyclic Reactions: These reactions involve the intramolecular formation or cleavage of a sigma bond, leading to a change in the number of pi bonds. askthenerd.com Cycloheptatrienes can undergo a thermally allowed 6π electrocyclic ring-closing to form their valence isomer, bicyclo[4.1.0]hepta-2,4-diene (norcaradiene). wikipedia.org The position of this equilibrium is influenced by the substituent at the C7 position. For this compound, this equilibrium would exist, potentially influencing its subsequent cycloaddition reactivity.

Cycloaddition Reactions: As a polyene system, cycloheptatriene can act as a 2π, 4π, or 6π component in cycloaddition reactions, making it a versatile partner in the synthesis of complex polycyclic structures. msu.edu

[4+2] Cycloaddition (Diels-Alder Reaction): The cycloheptatriene system can function as a 4π diene. It reacts with dienophiles in a Diels-Alder fashion. For instance, cycloheptatriene reacts with potent dienophiles like maleic anhydride. wikipedia.orgresearchgate.net The reaction proceeds across two of the conjugated double bonds.

[6+2] Cycloaddition: This higher-order cycloaddition is less common but has been observed. In these reactions, the cycloheptatriene acts as a 6π system reacting with a 2π component. Experimental studies have shown that cycloheptatrienes can undergo [6+2] cycloadditions with species like nitroso compounds, yielding cycloheptadienes with a high degree of stereocontrol. nih.gov

[6+4] Cycloaddition: This reaction involves the cycloheptatriene as the 6π component and a conjugated diene as the 4π partner, leading to bicyclo[4.4.1]undecene ring systems. organicreactions.org The reaction of tropone (B1200060) (a derivative of cycloheptatriene) with cyclopentadiene (B3395910) is a classic example of a [6+4] cycloaddition. acs.orgthieme-connect.de These reactions are valuable for rapidly building molecular complexity. organicreactions.org

Table 1: Cycloaddition Reactions of the Cycloheptatriene System

| Cycloaddition Type | π-Electrons (CHT) | π-Electrons (Partner) | Typical Partner | Product Type | Reference(s) |

|---|---|---|---|---|---|

| [4+2] | 4π | 2π | Maleic Anhydride | Bicyclo[2.2.1]heptene derivative | wikipedia.orgresearchgate.net |

| [6+2] | 6π | 2π | Nitroso Compounds | Bicyclo[4.2.1]nonene derivative | nih.gov |

| [6+4] | 6π | 4π | Cyclopentadiene | Bicyclo[4.4.1]undecene derivative | organicreactions.orgacs.org |

Sigmatropic rearrangements are concerted intramolecular reactions where a sigma bond migrates across a conjugated π-system. wikipedia.orgfiveable.me The most prominent sigmatropic rearrangement in cycloheptatrienes is the nih.govnih.gov-hydrogen shift. nih.govchemtube3d.com In this process, a hydrogen atom from the C7 methylene (B1212753) group migrates to either the C1 or C6 position of the triene system.

For this compound, this rearrangement involves the migration of the hydrogen atom at the C7 position. This process is thermally allowed and proceeds suprafacially, meaning the hydrogen atom remains on the same face of the π-system throughout the migration. stereoelectronics.orglibretexts.org This rearrangement is often rapid at room temperature, leading to a dynamic equilibrium of isomers, a phenomenon sometimes called "ring whizzing". ic.ac.uk This means that over time, the dimethoxymethyl group can effectively migrate to all positions of the ring through a series of nih.govnih.gov-hydrogen shifts.

The stereochemistry of this shift is dictated by the favorable overlap of the orbitals in the six-membered, Hückel-type transition state. stereoelectronics.org The energy barrier for this process in the parent cycloheptatriene is relatively low, though substituents can influence the rate. nih.gov

A defining characteristic of the cycloheptatriene ring is its facile oxidation to the corresponding cycloheptatrienyl cation, also known as the tropylium (B1234903) ion. wikipedia.org This cation is a stable, planar, and aromatic species, conforming to Hückel's rule with 6 π-electrons. wikipedia.org

For this compound, oxidation involves the abstraction of a hydride ion (H⁻) from the C7 position, leading to the formation of the 7-(dimethoxymethyl)tropylium cation. A variety of oxidizing agents can accomplish this transformation. nih.govencyclopedia.pub

Trityl Salts: Reagents like triphenylmethyl (trityl) tetrafluoroborate (B81430) or perchlorate (B79767) are highly effective for this conversion, producing the stable tropylium salt. nih.govencyclopedia.pub

Ceric Ammonium Nitrate (CAN): Oxidation with CAN can also produce the tropylium ion as an intermediate, which can then lead to other products depending on the reaction conditions. nih.govencyclopedia.pub

Electrochemical Oxidation: Anodic oxidation provides another route to tropylium ions from cycloheptatriene precursors. nih.govencyclopedia.pub

Alternatively, oxidation of the cycloheptatriene ring can lead to other aromatic or quasi-aromatic systems like tropones. This often requires different oxidizing agents and conditions, such as selenium dioxide or electrochemical methods, and may involve hydrolysis of the acetal (B89532) group. nih.govwikipedia.org

Table 2: Oxidizing Agents for the Transformation of Cycloheptatrienes

| Reagent | Product Type | Comments | Reference(s) |

|---|---|---|---|

| Triphenylmethyl (Trityl) Salts | Tropylium Cation | Common and efficient method for hydride abstraction. | nih.govencyclopedia.pub |

| Ceric Ammonium Nitrate (CAN) | Tropylium Cation (intermediate) | Can lead to further oxidation products like benzaldehyde. | nih.govencyclopedia.pub |

| Phosphorus Pentachloride (PCl₅) | Tropylium Cation | A classic reagent for this transformation. | wikipedia.org |

| Selenium Dioxide (SeO₂) | Tropone | Oxidation of the ring to a ketone. | wikipedia.org |

| Electrochemical Oxidation | Tropone/Tropolone | Can be tuned to yield different oxidation products. | nih.gov |

Synergistic and Antagonistic Effects Between the Ring and Substituent

The reactivity of this compound is governed by a complex interplay between the electronic and steric properties of the dimethoxymethyl substituent and the inherent chemical nature of the cycloheptatriene ring.

The cycloheptatriene ring exists in a dynamic equilibrium with its bicyclic valence isomer, norcaradiene. wikipedia.org The position of this equilibrium is sensitive to the electronic and steric nature of the substituent at the C7 position. researchgate.net

Electronic Effects: The dimethoxymethyl group is generally considered to be weakly electron-withdrawing due to the inductive effect of the two oxygen atoms. This can influence the electron density of the π-system of the cycloheptatriene ring. However, compared to strongly activating or deactivating groups, its electronic influence is modest. In reactions involving the formation of cationic intermediates, such as the tropylium cation, the electronic nature of the C7 substituent is critical. wikipedia.org

Steric Effects: The dimethoxymethyl group exerts a significant steric influence. Its bulkiness can disfavor the planar transition states required for certain pericyclic reactions and can influence the facial selectivity of reagents approaching the ring. Studies on related substituted tribenzotriquinacene systems have shown that while electronic effects are often predominant in controlling reaction feasibility, steric hindrance from alkoxy groups can also be a significant, though less critical, factor. rsc.org The steric bulk at C7 can also shift the cycloheptatriene-norcaradiene equilibrium.

The C7 substituent is pivotal in directing the regiochemistry and stereochemistry of reactions involving the cycloheptatriene ring.

Regiochemical Control: In functionalization reactions, such as additions to the double bonds, the dimethoxymethyl group can influence where a reagent adds. For example, in metal-catalyzed reactions, the substituent can direct the metal to coordinate to a specific face or part of the π-system. In the Buchner ring expansion reaction, which is used to synthesize cycloheptatriene derivatives, the nature and position of substituents on the starting aromatic ring dictate the regiochemistry of the resulting cycloheptatriene. wikipedia.org

Stereochemical Outcomes: The stereochemistry of products is often controlled by the C7 substituent. For instance, in cyclopropanation reactions where a carbene adds to one of the double bonds of the ring, the substituent can direct the incoming group to the syn or anti face relative to itself, leading to the preferential formation of one diastereomer. The synthesis of chiral metal complexes with cycloheptatrienyl ligands often involves controlling the stereochemistry at the metal center, a process that can be influenced by substituents on the ligand. acs.org

Metal-Catalyzed and Organometallic Reactions

This compound and its parent structure are versatile ligands in organometallic chemistry and substrates for a variety of metal-catalyzed transformations.

Cyclohepta-1,3,5-triene is known to act as a ligand for many transition metals, including Cr, Mo, Fe, Zr, and Mn. wikipedia.orgnih.govnih.govrsc.org It can coordinate to a metal center in various ways, with hapticity (the number of contiguous atoms coordinated to the metal) ranging from η² to η⁶. The coordination mode depends on the metal, its oxidation state, and the other ligands present.

The dimethoxymethyl substituent can influence the coordination behavior. Its oxygen atoms can act as Lewis basic sites, potentially leading to chelation or secondary interactions with the metal center, although this is less common than interactions with the π-system. More significantly, the steric and electronic profile of the substituent can affect the stability and structure of the resulting metal complex. For example, in (cycloheptatrienyl)(cyclopentadienyl)manganese complexes, substituents on either ring affect the electrochemical properties of the complex. nih.gov Quantum-chemical calculations on these "tromancenium" salts indicate that chemical reactions are more likely to occur at the seven-membered ring or the metal center rather than the cyclopentadienyl (B1206354) ligand. nih.gov

Table 1: Examples of Metal Complexes with Cycloheptatriene Ligands This table presents general examples of cycloheptatriene coordination to illustrate the principles applicable to its substituted derivatives.

| Metal | Complex Example | Hapticity of CHT Ligand | Reference |

|---|---|---|---|

| Molybdenum (Mo) | Mo(C₇H₈)(CO)₃ | η⁶ | wikipedia.org |

| Iron (Fe) | Fe(C₇H₈)(CO)₃ | η⁴ | brainly.in |

| Chromium (Cr) | Cr(C₇H₈)(CO)₃ | η⁶ | wikipedia.org |

| Manganese (Mn) | [(η⁷-C₇H₇)Mn(η⁵-C₅H₅)]⁺ | η⁷ (as tropylium) | nih.gov |

| Zirconium (Zr) | (η⁷-C₇H₇)ZrCl(tmeda) | η⁷ (as tropylium) | rsc.org |

A significant area of reactivity for 7-substituted cycloheptatrienes, including this compound, is their use as precursors for generating metal carbenes. Cationic gold(I) complexes are particularly effective at catalyzing the retro-Buchner reaction. nih.govacs.org This reaction is essentially the reverse of the Buchner ring expansion used to form cycloheptatrienes. wikipedia.org

The process is believed to proceed through the norcaradiene valence tautomer. The gold(I) catalyst promotes a retro-cyclopropanation of the norcaradiene, releasing a stable aromatic molecule (like benzene) and generating a highly reactive gold(I) carbene intermediate. rsc.orgresearchgate.net This method provides a safe and efficient alternative to using hazardous diazo compounds for the generation of gold(I) carbenes. digitellinc.comrsc.org

The generated gold(I) carbene can then participate in a variety of useful synthetic transformations:

Cyclopropanation: The carbene can be trapped by external or internal alkenes to form cyclopropane (B1198618) rings. nih.govacs.org This is a powerful method for constructing complex polycyclic systems.

Intramolecular Annulations: When the cycloheptatriene substrate contains other functional groups, the intermediate carbene can react intramolecularly. For example, 7-arylcycloheptatrienes with ortho-styryl substituents undergo cyclization to form indenes. nih.gov

Insertion Reactions: The highly electrophilic gold(I) carbenes can undergo insertion into C-H or Si-H bonds. researchgate.net

The nature of the C7 substituent (in this case, dimethoxymethyl) directly translates to the structure of the resulting carbene (a dimethoxymethyl-substituted carbene), thus dictating the structure of the final products. This strategy has been highlighted as a powerful tool for rapidly building molecular complexity. rsc.org

Table 2: Key Features of the Gold(I)-Catalyzed Retro-Buchner Reaction

| Feature | Description | Reference |

|---|---|---|

| Reaction Name | Retro-Buchner Reaction (or Decarbenation) | nih.govdigitellinc.com |

| Substrate | 7-Substituted Cyclohepta-1,3,5-triene | acs.org |

| Catalyst | Cationic Gold(I) complexes (e.g., [IPrAu]⁺, [Ph₃PAu]⁺) | nih.gov |

| Key Intermediate | Electrophilic Gold(I) Carbene | rsc.orgdigitellinc.com |

| Byproduct | Aromatic compound (e.g., Benzene) | researchgate.net |

| Subsequent Transformations | Intermolecular/Intramolecular Cyclopropanation, C-H Insertion, Annulation | nih.govresearchgate.netnih.gov |

Development of New Synthetic Methodologies Enabled by Organometallic Intermediates

The organometallic chemistry of this compound serves as a gateway to novel synthetic methodologies, primarily through the strategic formation of metallic complexes and the subsequent reactivity of the cycloheptatrienyl ligand. The presence of the dimethoxymethyl group at the 7-position introduces unique electronic and steric properties that can be exploited to control the regioselectivity and stereoselectivity of various transformations.

A cornerstone of the reactivity of this compound in organometallic synthesis is its conversion to a tropylium cation coordinated to a metal center. nih.govwikipedia.org This transformation is typically achieved through hydride abstraction from the C7 position, a reaction that is facilitated by the formation of the stable, aromatic 6-π-electron tropylium ring system. nih.govwikipedia.org The resulting organometallic cation becomes a potent electrophile, susceptible to attack by a wide range of nucleophiles. This reactivity pattern opens up avenues for the introduction of diverse functional groups onto the seven-membered ring, leading to the synthesis of highly substituted and functionally complex cycloheptatriene derivatives that would be challenging to access through conventional methods.

The development of new synthetic methods is further enriched by the ability of the cycloheptatrienyl ligand to participate in cycloaddition reactions when coordinated to a metal. nih.govacs.org The metal center can modulate the electronic structure and steric environment of the diene system within the cycloheptatriene ring, influencing the course of cycloaddition reactions and enabling access to novel polycyclic architectures. wikipedia.org

Formation of Organometallic Complexes and Subsequent Functionalization

The initial step in many synthetic strategies involves the reaction of this compound with a suitable metal precursor. For instance, reaction with molybdenum hexacarbonyl can lead to the formation of a (η⁶-cycloheptatriene)molybdenum tricarbonyl complex. Subsequent hydride abstraction generates the corresponding (η⁷-tropylium)molybdenum tricarbonyl cation, a versatile intermediate for further functionalization. wikipedia.org

The true synthetic utility of these organometallic intermediates is realized in their reactions with nucleophiles. The attack of a nucleophile on the tropylium ring can proceed with high regioselectivity, often directed by the nature of the metal center and the ancillary ligands. This allows for the controlled introduction of substituents at specific positions on the cycloheptatriene core.

| Reaction Type | Reagents | Intermediate | Product Type | Significance |

| Hydride Abstraction | Ph₃C⁺BF₄⁻ | [η⁷-(Dimethoxymethyl)tropylium]metal complex | Cationic organometallic complex | Activation for nucleophilic attack |

| Nucleophilic Addition | Nu⁻ (e.g., RLi, RMgX, enolates) | [η⁷-(Dimethoxymethyl)tropylium]metal complex | Substituted η⁶-cycloheptatriene metal complex | C-C and C-heteroatom bond formation |

| Demetallation | Oxidation or ligand displacement | Substituted η⁶-cycloheptatriene metal complex | Functionalized cycloheptatriene | Release of the organic product |

Table 1: General Scheme for the Functionalization of this compound via Organometallic Intermediates